3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one
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Overview
Description
- It belongs to the class of chromenone derivatives and exhibits interesting pharmacological properties.
3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one: is a chemical compound with the following IUPAC name: 2- (3- (4- (3-chloro-4-ethylphenyl)piperazin-1-yl)propyl)- [1,2,4]triazolo [4,3-a]pyridin-3 (2H)-one .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of a suitable piperazine derivative with a chromenone precursor under specific conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient synthetic routes to obtain sufficient quantities for further studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with nucleophiles, such as amines, to form the piperazine ring. Oxidation can lead to the formation of nitro groups.
Major Products: The major products depend on the specific reaction conditions and substituents. Nitro-substituted chromenones often exhibit interesting bioactivity.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
Biology: It may serve as a scaffold for drug discovery, targeting specific receptors or enzymes.
Medicine: Investigations focus on its potential as an antifungal, antibacterial, or anticancer agent .
Industry: Its applications extend to materials science, where it could be used in polymer chemistry or as a fluorescent probe.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the precise mechanism, but it may involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a chromenone core, piperazine moiety, and nitro group sets it apart.
Similar Compounds: Other related compounds include 2-{3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo [4,3-a]pyridin-3-one and 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C22H21N3O5/c1-2-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(26)19-14-16-13-18(25(28)29)7-8-20(16)30-22(19)27/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
FTVSFPUCQLHUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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